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1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol - 90201-74-4

1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol

Catalog Number: EVT-14138864
CAS Number: 90201-74-4
Molecular Formula: C8H16O4
Molecular Weight: 176.21 g/mol
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Product Introduction

Overview

1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol is an organic compound that belongs to the class of diols, characterized by the presence of two hydroxymethyl groups attached to a cyclohexane ring. This compound has garnered attention due to its potential applications in various fields including polymer chemistry and material science.

Source

The compound can be synthesized through various chemical processes, primarily involving the hydrogenation of hydroquinone or other related compounds. Its structure and properties have been extensively studied, leading to its classification as a versatile building block in organic synthesis.

Classification

1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol is classified as a diol due to the presence of two hydroxyl (-OH) functional groups. It is also categorized under cycloaliphatic compounds because of its cyclohexane structure.

Synthesis Analysis

Methods

The synthesis of 1,4-bis(hydroxymethyl)cyclohexane-1,4-diol can be achieved through several methods:

  1. Catalytic Hydrogenation: This method involves the catalytic hydrogenation of hydroquinone in the presence of transition metal catalysts such as ruthenium or nickel. The reaction typically occurs under mild conditions (60-150 °C) and can be performed in solvent-free environments or using supercritical carbon dioxide as a medium .
  2. Oxidative Processes: Another method includes the oxidation of 1,4-cyclohexanedione using hydrogen peroxide or other oxidants, where 1,4-bis(hydroxymethyl)cyclohexane-1,4-diol is generated as an intermediate product .
  3. Resorcinol Shortening: Resorcinol can also be used as a starting material to produce 1,4-bis(hydroxymethyl)cyclohexane-1,4-diol through selective reduction and subsequent reactions .

Technical Details

The catalytic hydrogenation process typically requires controlled pressure (2-5 MPa) and temperature (60-150 °C), with reaction times ranging from 2 to 6 hours. The absence of toxic solvents in this method enhances its appeal as a green synthesis approach .

Molecular Structure Analysis

Structure

The molecular formula for 1,4-bis(hydroxymethyl)cyclohexane-1,4-diol is C₈H₁₄O₂. The structure features two hydroxymethyl groups (-CH₂OH) attached to the first and fourth carbon atoms of the cyclohexane ring.

Data

Chemical Reactions Analysis

Reactions

  1. Hydrogenation Reactions: The primary reaction involves the reduction of ketones or aldehydes to form diols.
  2. Dehydration Reactions: Under acidic conditions, 1,4-bis(hydroxymethyl)cyclohexane-1,4-diol can undergo dehydration to form ethers or cyclic structures.
  3. Polymerization: It can participate in polycondensation reactions to produce polyesters when reacted with dicarboxylic acids .

Technical Details

The reactions often require careful control of pH and temperature to optimize yield and selectivity. Analytical techniques such as gas chromatography-mass spectrometry are employed to monitor reaction progress and product formation .

Mechanism of Action

The mechanism for synthesizing 1,4-bis(hydroxymethyl)cyclohexane-1,4-diol primarily involves the following steps:

  1. Activation of Hydroquinone: Hydroquinone is activated through coordination with a transition metal catalyst.
  2. Hydrogen Addition: Molecular hydrogen adds across the double bond formed during activation.
  3. Formation of Diol: The addition results in the formation of the diol structure via nucleophilic attack on electrophilic centers.

This mechanism highlights the importance of catalyst choice and reaction conditions in determining product yield and purity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless or pale yellow liquid.
  • Solubility: Soluble in water and many organic solvents due to the presence of hydroxyl groups.

Chemical Properties

  • Reactivity: Exhibits typical reactivity associated with alcohols and diols; can undergo oxidation, dehydration, and esterification reactions.
  • Stability: Generally stable under normal conditions but may decompose under extreme pH or temperature conditions.

Relevant analyses indicate that the compound exhibits moderate viscosity and density typical for diols.

Applications

Scientific Uses

  1. Polyester Production: 1,4-bis(hydroxymethyl)cyclohexane-1,4-diol is used as a monomer in the synthesis of polyesters which are utilized in fibers and plastics.
  2. Epoxy Resins: It serves as a precursor for producing diglycidyl ethers used in epoxy formulations.
  3. Pharmaceuticals: Due to its functional groups, it can be modified for use in drug delivery systems or as intermediates in pharmaceutical synthesis .
Synthetic Methodologies and Catalytic Pathways

Two-Step Catalytic Hydrogenation of Dimethyl Terephthalate (DMT) to Cyclohexanedimethanol (CHDM)

The industrial synthesis of 1,4-cyclohexanedimethanol (CHDM) predominantly relies on the catalytic hydrogenation of dimethyl terephthalate (DMT), a process commercialized since the 1950s. This meticulously engineered transformation occurs via two distinct catalytic stages, each requiring precise control of reaction parameters and specialized catalysts [2] [7] [10].

  • Stage 1: Aromatic Ring Hydrogenation to Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD): In the first reactor, molten DMT undergoes saturation of its aromatic ring under high hydrogen pressure (typically 30–48 MPa) and elevated temperatures (160–180 °C). This step employs supported palladium catalysts (Pd), often on specialized carriers optimized for activity and stability under demanding conditions. Temperature control is critical and achieved through high cross-sectional loadings and efficient heat dissipation systems. The reaction mixture typically circulates continuously, with a portion (8-10 parts) recycled to manage heat and reactant concentration. The effluent, containing predominantly dimethyl 1,4-cyclohexanedicarboxylate (DMCD) alongside minor intermediates like methyl (4-methylcyclohexyl) carboxylate, is separated. The conversion of DMT to DMCD typically achieves 97-98% yield under optimized industrial conditions [7] [10].

  • Stage 2: Ester Hydrogenation to CHDM: DMCD, either in methanolic solution or molten state, proceeds to the second hydrogenation reactor. Here, the ester functional groups (-COOCH₃) are reduced to primary alcohols (-CH₂OH). This step utilizes copper chromite catalysts (CuCr₂O₄) operating at approximately 200°C. The choice of copper chromite is crucial due to its high activity for carbonyl hydrogenation under these conditions. The reaction consumes four moles of hydrogen per mole of DMCD, producing CHDM and liberating two moles of methanol:C₆H₁₀(CO₂CH₃)₂ + 4 H₂ → C₆H₁₀(CH₂OH)₂ + 2 CH₃OH [2] [10].

The cis/trans isomer ratio of the final CHDM product is significantly influenced by the catalyst formulation and process conditions (especially temperature) during this second stage. Industrial processes meticulously adjust these parameters to achieve a consistent cis/trans ratio of approximately 30:70, which is critical for the predictable material properties of downstream polyesters [2] [10]. The crude CHDM is purified by removing methanol and low-boiling compounds via distillation, yielding high-purity (>99%) diol suitable for polymer production [10].

Table 1: Catalysts and Conditions for Industrial Two-Step CHDM Synthesis from DMT

Synthesis StagePrimary CatalystKey Reaction ConditionsMain ProductYieldCritical Control Parameter
Stage 1: Ring HydrogenationSupported Pd30-48 MPa H₂, 160-180 °C, Molten/LiquidDimethyl 1,4-Cyclohexanedicarboxylate (DMCD)97-98%Temperature control, Catalyst stability
Stage 2: Ester HydrogenationCopper Chromite (CuCr₂O₄)~200 °C, High H₂ pressure1,4-Cyclohexanedimethanol (CHDM)High (>95%)Cis/Trans Isomer Ratio (Target 30:70 cis:trans)

Role of Bimetallic and Trimetallic Nanocatalysts in Single-Step Hydrogenation Optimization

Driven by the pursuit of process intensification, reduced energy consumption, and enhanced efficiency, significant research focuses on developing advanced catalysts for the single-step hydrogenation of DMT directly to CHDM. This approach bypasses the isolation of the DMCD intermediate, potentially streamlining production. Bimetallic and trimetallic nanocatalysts are at the forefront of this innovation, demonstrating superior performance compared to traditional single-metal systems [3] [5].

  • Enhanced Activity and Selectivity: Nanocatalysts like Ru5PtSn (ruthenium-platinum-tin) supported on tailored carriers exhibit remarkable activity for the sequential hydrogenation steps (ring saturation followed by ester reduction) within a single reactor. Their nanostructured nature provides a high density of active sites, while the synergistic interaction between the different metals (synergistic effects) facilitates both the ring hydrogenation typically catalyzed by noble metals like Pd or Ru, and the ester hydrogenation effectively catalyzed by metals like Cu or Sn [3] [5]. For instance, Ru5PtSn nanocatalysts have demonstrated efficient DMT conversion under significantly milder conditions (100°C, 20 bar H₂) compared to the harsh conditions (180-200°C, >30 MPa) required in the conventional two-stage process [5].

  • Tuning Product Isomer Distribution: Beyond activity, the composition and structure of multimetallic nanocatalysts offer a lever to influence the critical cis/trans isomer ratio of the CHDM product. The electronic and geometric effects arising from the close proximity of different metal atoms can favor specific adsorption modes of intermediates or transition states, leading to pathways that preferentially generate either the cis or trans isomer. While industrial processes using copper chromite target a 30:70 cis/trans ratio, novel nanocatalysts provide opportunities to deliberately shift this balance for specific polyester applications requiring different thermal or crystallization properties [3].

  • Mechanistic Insights and Support Effects: The high activity of these catalysts under milder conditions is often attributed to efficient hydrogen spillover from the noble metal (e.g., Ru, Pt) to the promoter metal (e.g., Sn) and the substrate. The support material (e.g., activated carbon, oxides) plays a vital role in stabilizing the nanoclusters, preventing agglomeration, and potentially participating in the reaction mechanism. Research highlights how promoters like Niobium (Nb) can partially encompass active metal particles (e.g., NiO), preventing their growth during reaction or regeneration, thereby enhancing stability and maintaining high dispersion [5] [8]. Conversely, promoters like Lanthanum (La) may form a layer under the active metal, weakening metal-support interactions and increasing reducibility and accessibility [8].

Enzymatic Approaches for Stereoselective Polymerization and Oligomerization

Enzymatic synthesis of CHDM-based polymers represents a promising green chemistry approach, leveraging the inherent stereoselectivity and mild reaction conditions offered by biocatalysts. However, the available search results do not contain specific information on enzymatic methodologies directly applied to the synthesis of CHDM itself or its stereoselective polymerization/oligomerization.

  • Research Gap and Potential: While the provided sources detail chemical catalytic routes extensively, they lack discussion of enzymatic processes for CHDM monomer synthesis or its subsequent incorporation into polyesters via biocatalysis. This highlights a potential area for future research, focusing on enzymes like lipases or esterases that could potentially catalyze the polycondensation of CHDM with diacids (e.g., terephthalic acid, succinic acid) or transesterification reactions with diesters. The potential advantage lies in achieving higher stereochemical control over the polymer microstructure, particularly concerning the incorporation of cis- or trans-CHDM isomers, and operating under energy-efficient, solvent-free, or aqueous conditions, reducing the environmental footprint compared to traditional metal-catalyzed high-temperature polycondensation.

Byproduct Formation and Mitigation Strategies in Industrial-Scale Synthesis

The industrial hydrogenation processes for CHDM production, while highly optimized, inevitably generate byproducts. Their formation consumes feedstocks, reduces overall yield, complicates purification, and can impact downstream polymer quality. Understanding and mitigating these byproducts is crucial for process economics and product purity [2] [7] [10].

  • Major Byproducts and Formation Pathways:
  • 4-Methylcyclohexanemethanol (MCHM): This mono-alcohol mono-acid derivative is a primary byproduct in both hydrogenation stages. In Stage 1 (DMT → DMCD), incomplete ring hydrogenation or partial deoxygenation can lead to methyl esters like methyl 4-methyl-4-cyclohexanecarboxylate (CAS 51181-40-9). In Stage 2 (DMCD → CHDM), incomplete reduction of one ester group yields MCHM (CH₃C₆H₁₀CH₂OH) [2] [7].
  • Bis(4-hydroxymethylcyclohexyl) ether: This high-boiling ether (C₆H₁₀(CH₂OH)-O-(CH₂OH)C₆H₁₀) forms during Stage 2 via the dehydration coupling of two CHDM molecules. Its formation is favored by higher temperatures or acidic sites on the catalyst [7] [10].
  • 4-Methyloxymethylhydroxymethylcyclohexane: This compound arises from reactions involving methanol (liberated in Stage 2) and partially hydrogenated intermediates under the reaction conditions [7].
  • Light Ends (Methanol, Water, Low MW hydrocarbons): Generated from over-hydrogenation, decarboxylation, or dehydration reactions.

  • Mitigation and Control Strategies:

  • Catalyst Optimization and Selection: Choosing catalysts with high hydrogenation selectivity minimizes over-reduction or side reactions. For Stage 1, Pd catalysts are optimized for ring saturation without excessive ring opening. For Stage 2, copper chromite is preferred for carbonyl reduction over dehydration activity. Promoters can be added to suppress undesired acid-catalyzed ether formation [7] [10].
  • Precise Temperature and Pressure Control: Maintaining optimal temperature windows in each reactor is paramount. Excessively high temperatures in Stage 2 promote etherification and dehydration. Adequate hydrogen partial pressure ensures sufficient hydrogen availability for the desired reductions, preventing incomplete conversion leading to intermediates like MCHM [7].
  • Reactor Design and Recycle Strategies: The Eastman process exemplifies effective mitigation by employing a high-recycle ratio in Stage 1 (only 1-2 parts of effluent proceed per 8-10 parts recycled). This dilutes the feed (DMT), improving temperature control and minimizing hot spots that favor side reactions. It allows high conversion without needing excessively harsh conditions on the fresh feed [7] [10].
  • Efficient Separation Schemes: While minimizing formation is ideal, efficient separation is necessary. Distillation is the primary method. The high-boiling ethers require separation via vacuum distillation columns. MCHM, having a boiling point between methanol and CHDM, is separated during the methanol removal and CHDM purification steps. Modern processes are designed to avoid significant high-boiling residue formation, simplifying purification to primarily removing methanol and light ends [7] [10].

Table 2: Key Byproducts in CHDM Synthesis and Mitigation Approaches

ByproductChemical Structure/FormulaFormation StagePrimary Formation MechanismKey Mitigation Strategies
4-Methylcyclohexanemethanol (MCHM)CH₃-C₆H₁₀-CH₂OHStage 1 & Stage 2Incomplete hydrogenation (ring or ester group)Catalyst selectivity optimization, Adequate H₂ pressure
Bis(4-hydroxymethylcyclohexyl) ether[C₆H₁₀(CH₂OH)]₂OStage 2Acid-catalyzed dehydration of two CHDM moleculesCatalyst design (minimize acidity), Temperature control
4-MethyloxymethylhydroxymethylcyclohexaneCH₃-C₆H₁₀-CH₂OCH₂OH (isomeric mixture)Stage 2Reaction with methanol or other intermediatesOptimize reaction conditions (T, P, residence time)
Methyl 4-methylcyclohexanecarboxylateCH₃-C₆H₁₀-COOCH₃ (isomeric mixture)Stage 1Incomplete ring hydrogenation/deoxygenationCatalyst activity/selectivity optimization, Recycle strategy

Compounds Mentioned:

  • 1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol / 1,4-Cyclohexanedimethanol (CHDM)
  • Dimethyl Terephthalate (DMT)
  • Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)
  • 4-Methylcyclohexanemethanol (MCHM)
  • Methyl 4-methylcyclohexanecarboxylate
  • Bis(4-hydroxymethylcyclohexyl) ether
  • 4-Methyloxymethylhydroxymethylcyclohexane
  • Palladium (Pd)
  • Copper Chromite (CuCr₂O₄)
  • Ruthenium-Platinum-Tin (Ru5PtSn)

Properties

CAS Number

90201-74-4

Product Name

1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol

IUPAC Name

1,4-bis(hydroxymethyl)cyclohexane-1,4-diol

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C8H16O4/c9-5-7(11)1-2-8(12,6-10)4-3-7/h9-12H,1-6H2

InChI Key

ACLGHSLNXWLTGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(CO)O)(CO)O

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